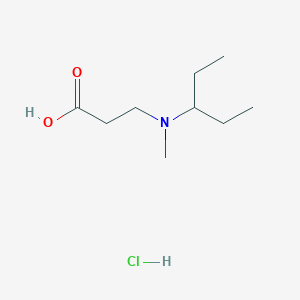![molecular formula C16H14N4S2 B2875675 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole CAS No. 3137-23-3](/img/structure/B2875675.png)
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole, also known as MBMD, is a novel compound that has been synthesized for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole is not fully understood, but it is believed to act by interfering with various cellular pathways. 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. It also inhibits the activity of tubulin, which is involved in cell division. 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has been shown to induce cell apoptosis by activating the caspase pathway.
Biochemical and physiological effects:
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell apoptosis in cancer cells. 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has also been shown to inhibit the replication of HIV-1 and herpes simplex virus. In addition, 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for long periods. However, 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. It also has a low bioavailability, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research on 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole. One direction is to study its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a diagnostic tool for cancer. In addition, the development of water-soluble derivatives of 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole can expand its use in various assays.
Méthodes De Synthèse
The synthesis of 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole involves the reaction between 2-mercaptobenzimidazole and 2-chloromethylbenzimidazole in the presence of a base. The reaction yields 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole as a white crystalline solid with a high yield. The purity of 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inducing cell apoptosis and inhibiting cell proliferation. 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has also been studied for its antiviral activity against HIV-1 and herpes simplex virus. In addition, 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has been shown to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S2/c1-2-6-12-11(5-1)17-15(18-12)9-21-22-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKDHKXOHQXXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSSCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

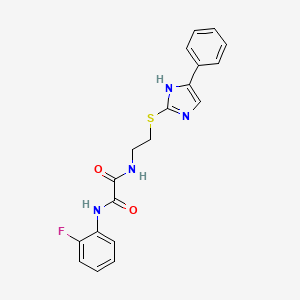
![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)
![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)
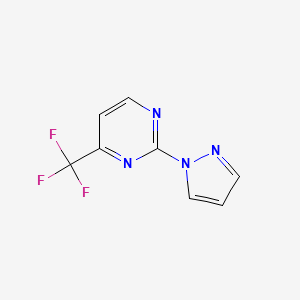
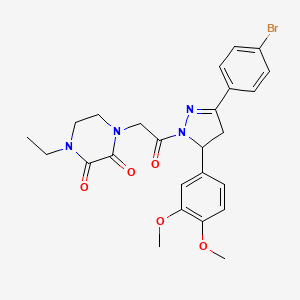
![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)
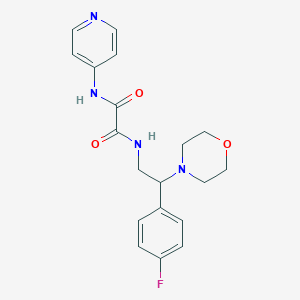
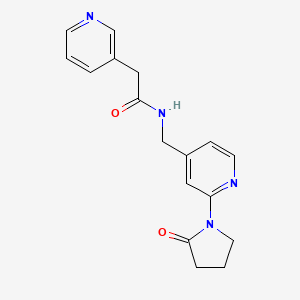
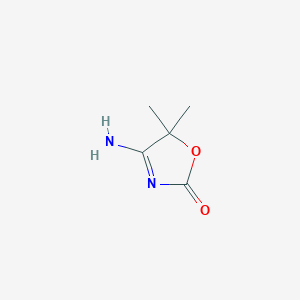
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
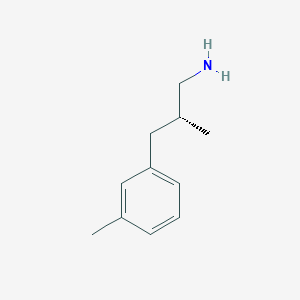
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
